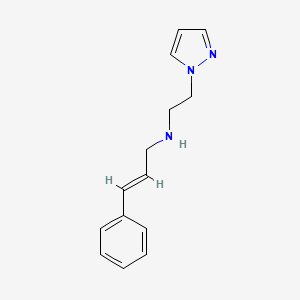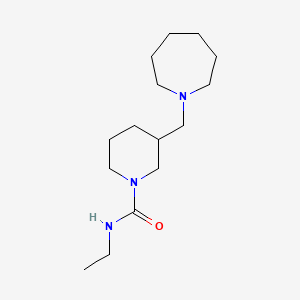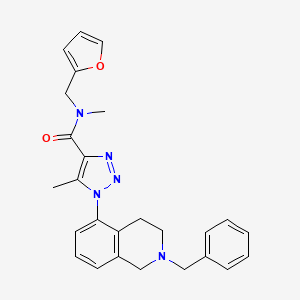
(E)-3-phenyl-N-(2-pyrazol-1-ylethyl)prop-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-phenyl-N-(2-pyrazol-1-ylethyl)prop-2-en-1-amine, also known as pyrazole derivative, is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized for its potential use in various fields, including medicinal chemistry, materials science, and organic chemistry.
Wirkmechanismus
The mechanism of action of (E)-3-phenyl-N-(2-pyrazol-1-ylethyl)prop-2-en-1-amine is not fully understood. However, it has been suggested that it exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that (E)-3-phenyl-N-(2-pyrazol-1-ylethyl)prop-2-en-1-amine exhibits anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to have low toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (E)-3-phenyl-N-(2-pyrazol-1-ylethyl)prop-2-en-1-amine is its potential use in the development of new drugs for the treatment of inflammatory diseases and cancer. It has also been used as a building block for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation. However, one limitation of this compound is its low solubility in water, which can make it difficult to study its pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on (E)-3-phenyl-N-(2-pyrazol-1-ylethyl)prop-2-en-1-amine. One potential direction is the development of new drugs for the treatment of inflammatory diseases and cancer. Another direction is the synthesis of new metal-organic frameworks using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to investigate its potential use in other fields, such as organic chemistry and materials science.
Synthesemethoden
(E)-3-phenyl-N-(2-pyrazol-1-ylethyl)prop-2-en-1-amine can be synthesized using various methods, including the condensation reaction between 2-pyrazoline and chalcone. The reaction is carried out in the presence of a base such as potassium hydroxide, and the resulting product is purified using column chromatography. Another method involves the reaction of 2-pyrazoline with β-bromo chalcone, followed by the elimination of the bromine atom using a base such as sodium ethoxide.
Wissenschaftliche Forschungsanwendungen
(E)-3-phenyl-N-(2-pyrazol-1-ylethyl)prop-2-en-1-amine has been extensively studied for its potential use in medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and antitumor properties. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
Eigenschaften
IUPAC Name |
(E)-3-phenyl-N-(2-pyrazol-1-ylethyl)prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-6-14(7-3-1)8-4-9-15-11-13-17-12-5-10-16-17/h1-8,10,12,15H,9,11,13H2/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFUDMNZQZABCY-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCNCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CNCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-phenyl-N-(2-pyrazol-1-ylethyl)prop-2-en-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)propyl]-1,3-benzoxazole](/img/structure/B7574297.png)
![3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7574308.png)


![1-[4-(4-Ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-3-(4-fluorophenoxy)propan-1-one](/img/structure/B7574330.png)



![N,N-dimethyl-1-[4-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]methanamine](/img/structure/B7574345.png)
![2-[[[1-(2-Hydroxyethyl)piperidin-4-yl]methyl-methylamino]methyl]indolizine-1-carbonitrile](/img/structure/B7574361.png)

![1-[3-[Cyclopropyl(4-hydroxybutyl)amino]propyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B7574395.png)
![5-[6-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)-6-azaspiro[2.5]octan-2-yl]-3-pyridin-3-yl-1,2,4-oxadiazole](/img/structure/B7574402.png)
![1-[2-[1-(5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]azepan-1-yl]ethanone](/img/structure/B7574407.png)